5-{[4-(3-chlorophenyl)piperazin-1-yl](4-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 887222-20-0
Cat. No.: VC5071584
Molecular Formula: C25H21ClFN5O2S
Molecular Weight: 509.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887222-20-0 |
|---|---|
| Molecular Formula | C25H21ClFN5O2S |
| Molecular Weight | 509.98 |
| IUPAC Name | 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C25H21ClFN5O2S/c26-17-3-1-4-19(15-17)30-10-12-31(13-11-30)21(16-6-8-18(27)9-7-16)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2 |
| Standard InChI Key | XYGWUALWSDRWLQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Introduction
Chemical Identification and Nomenclature
Systematic IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,thiazolo[3,2-b] triazol-6-ol, reflecting its intricate substitution pattern . The name systematically describes:
-
A triazolo[3,2-b] thiazol-6-ol core fused at positions 3 and 2.
-
A 4-(3-chlorophenyl)piperazin-1-yl group attached via a methyl bridge to the 5-position.
-
A 4-fluorophenyl substituent on the same methyl group.
-
A furan-2-yl group at the 2-position.
Molecular Formula and Weight
The molecular formula C<sub>25</sub>H<sub>21</sub>ClFN<sub>5</sub>O<sub>2</sub>S corresponds to a molecular weight of 510.0 g/mol . Key mass contributions arise from the chlorine (35.45 g/mol), fluorine (19.00 g/mol), and sulfur (32.07 g/mol) atoms embedded in the structure.
Structural Elucidation and Key Features
Core Heterocyclic Framework
The molecule’s central thiazolo[3,2-b] triazole system merges a thiazole ring (positions 1–3) with a triazole ring (positions 3–5), creating a bicyclic scaffold with enhanced π-orbital conjugation. The 6-ol group introduces a hydroxyl substituent capable of hydrogen bonding, potentially influencing solubility and target binding .
Substituent Analysis
-
Piperazine Moiety: The N-linked piperazine at position 4 of the triazole ring bears a 3-chlorophenyl group. Piperazine derivatives frequently exhibit affinity for serotonin and dopamine receptors, suggesting possible neuropharmacological interactions .
-
Fluorophenyl Group: The 4-fluorophenyl substituent on the methyl bridge contributes lipophilicity and metabolic stability, a common strategy in drug design to enhance blood-brain barrier penetration .
-
Furan-2-yl Group: The furan ring at position 2 introduces an oxygen heteroatom, modulating electronic properties and offering sites for further functionalization.
Table 2: Structural Motifs and Hypothesized Roles
| Motif | Potential Role |
|---|---|
| Triazolo-thiazole core | π-π stacking with aromatic residues |
| Piperazine | Neurological target engagement |
| 4-Fluorophenyl | Lipophilicity enhancement |
| Furan | Electronic modulation |
Synthesis and Characterization
Analytical Validation
Structural confirmation likely employs:
-
<sup>1</sup>H/<sup>13</sup>C NMR: To verify substituent integration and coupling patterns.
-
High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination.
-
X-ray Crystallography: If crystalline, to resolve stereochemical details (data unavailable) .
Physicochemical Properties
Solubility and Stability
Predicted properties derived from PubChem data and analogous compounds:
-
LogP: Estimated ~3.1 (moderately lipophilic).
-
Aqueous Solubility: Likely low (<1 mg/mL) due to aromatic crowding.
-
Stability: Susceptible to oxidative degradation at the furan ring under acidic conditions.
Table 3: Predicted Physicochemical Profile
| Property | Prediction |
|---|---|
| LogP | 3.1 |
| Water Solubility | Poor |
| Melting Point | Not reported |
| pKa | ~8.5 (phenolic OH) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume